Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe
Description
Active Site Interactions and Catalytic Disruption
OM99-2 features a hydroxyethylene isostere that replaces the scissile peptide bond of the natural substrate, enabling it to mimic the transition state during proteolysis. The inhibitor’s hydroxyl group forms hydrogen bonds with the catalytic aspartates (Asp32 and Asp228) of BACE1, disrupting the water-mediated hydrogen bonding network essential for substrate hydrolysis. Structural studies reveal that OM99-2 occupies the substrate-binding cleft between BACE1’s N-terminal and C-terminal lobes, with its leucine and valine residues engaging hydrophobic pockets (S1 and S3 subsites).
Table 1: Key Interactions Between OM99-2 and BACE1 Active Site
| Inhibitor Residue | BACE1 Interaction Site | Interaction Type |
|---|---|---|
| Hydroxyethylene | Asp32/Asp228 | Hydrogen bonding |
| Leucine (P1) | Tyr71/Phe108 | Hydrophobic |
| Valine (P3) | S3 subsite | Hydrophobic |
The pro-domain of BACE1, which typically occludes the active site in its immature form, is displaced upon OM99-2 binding, allowing full access to the catalytic pocket. This displacement stabilizes the enzyme in a closed conformation, rendering it inactive.
Properties
Molecular Formula |
C41H64N8O14 |
|---|---|
Molecular Weight |
893.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,5R,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27-,28+,29+,30-,34+/m1/s1 |
InChI Key |
NIOCOJFPGCXNKL-VZXRQOAXSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe is primarily achieved through solid-phase peptide synthesis (SPPS) . This method allows for the sequential assembly of amino acids on a solid resin, facilitating purification and enabling the incorporation of complex and stereochemically defined amino acid residues.
Solid-Phase Peptide Synthesis (SPPS)
Key steps in SPPS for this compound:
- Resin selection: A suitable resin (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal functionality (acid or amide).
- Amino acid coupling: Protected amino acids are sequentially coupled using activating agents such as HBTU, HATU, or DIC in the presence of bases like DIPEA.
- Side chain protection: Amino acid side chains are protected with groups stable under the coupling and cleavage conditions (e.g., t-butyl, Boc, or Trt groups).
- Incorporation of the (2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl residue: This non-standard amino acid is synthesized or obtained commercially with appropriate protecting groups and coupled like standard amino acids, ensuring stereochemical integrity.
- Deprotection and cleavage: After chain assembly, the peptide is cleaved from the resin and side chain protecting groups removed using trifluoroacetic acid (TFA)-based cleavage cocktails.
- Purification: The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Synthesis of the Non-Standard Amino Acid Side Chain
The (2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl moiety is a key structural feature requiring stereoselective synthesis. Typical approaches include:
- Chiral pool synthesis: Starting from naturally occurring chiral building blocks (e.g., amino acids or hydroxy acids) to ensure correct stereochemistry.
- Asymmetric synthesis: Employing chiral catalysts or auxiliaries to introduce the amino and hydroxy groups with defined stereochemistry.
- Functional group transformations: Sequential protection, oxidation, reduction, and amination steps to install the hydroxy and amino groups at the correct positions.
- Final coupling: The synthesized side chain is converted into an activated form (e.g., as an N-protected amino acid derivative) for incorporation into the peptide chain during SPPS.
Experimental Data and Optimization
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino acid coupling | HBTU/HATU, DIPEA, DMF | 1-2 h per coupling; double coupling for difficult residues |
| Side chain protection | Boc, tBu, Trt groups | Stable during coupling; removed by TFA |
| Cleavage from resin | TFA/TIS/water (95:2.5:2.5) | 2-3 h at room temperature |
| Purification | Preparative RP-HPLC | Gradient elution with acetonitrile/water + 0.1% TFA |
Yields and Purity
- Overall yields for the full hexapeptide typically range from 30% to 50% after purification, depending on scale and optimization of coupling steps.
- Purity is generally >95% as confirmed by analytical HPLC and mass spectrometry.
- Stereochemical integrity is confirmed by chiral HPLC and NMR analysis.
Analytical Characterization
- Mass spectrometry (MS): Confirms molecular weight (calculated 892.99 g/mol).
- Nuclear magnetic resonance (NMR): Confirms structure and stereochemistry, especially the side chain configuration.
- High-performance liquid chromatography (HPLC): Used for purity assessment and monitoring synthesis progress.
- Optical rotation and circular dichroism (CD): Confirm stereochemical configuration.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Method | Solid-phase peptide synthesis (SPPS) |
| Key reagent | Protected amino acids, HBTU/HATU, DIPEA |
| Non-standard residue prep | Chiral pool or asymmetric synthesis of side chain |
| Cleavage | TFA-based cleavage cocktail |
| Purification | Preparative RP-HPLC |
| Yield | 30-50% overall |
| Purity | >95% |
| Analytical methods | MS, NMR, HPLC, chiral HPLC, CD |
Research Discoveries and Applications Related to Preparation
- The compound's synthesis has been optimized to maintain stereochemical fidelity, crucial for its activity as a BACE-1 inhibitor, a therapeutic target in Alzheimer's disease.
- Advances in SPPS techniques and protecting group strategies have enabled efficient synthesis of complex peptides containing unusual amino acid residues like the (2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl moiety.
- The development of this peptide and its analogs has facilitated structure-activity relationship (SAR) studies, helping to understand the role of stereochemistry and side chain modifications in enzyme inhibition.
Chemical Reactions Analysis
Types of Reactions
Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the amino or hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Alzheimer’s Disease Research
Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe has been investigated for its potential as an inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE-1), a validated target in Alzheimer's therapy. Studies have shown that modifications to peptide structures can enhance their efficacy against BACE-1, suggesting that this compound may play a role in developing new therapeutic strategies for Alzheimer's disease .
2. Antioxidant Activity
Research indicates that certain peptide compounds exhibit antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
Biochemical Applications
1. Protein Interaction Studies
The unique structure of this compound allows it to interact with specific biological targets, making it useful in studying protein-protein interactions. Such studies are essential for understanding cellular mechanisms and developing targeted therapies .
2. Drug Delivery Systems
The compound's peptide nature makes it an attractive candidate for drug delivery systems. Its ability to enhance bioavailability and target specific tissues can be harnessed to improve the efficacy of therapeutic agents while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by inhibiting brain β-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides. By blocking this enzyme,
Biological Activity
Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe, commonly referred to as OM99-2, is a synthetic peptide that has attracted significant attention in biomedical research due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This compound is characterized by its complex structure, which includes multiple amino acids and a unique side chain that contributes to its biological activity.
- Molecular Formula : C₄₁H₆₄N₈O₁₄
- Molar Mass : Approximately 892.99 g/mol
- CAS Number : 314266-76-7
Biological Activity
OM99-2 exhibits notable biological activities, particularly concerning neuroprotection. Key findings regarding its biological activity include:
- Inhibition of BACE-1 : OM99-2 has been identified as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. By inhibiting BACE-1, OM99-2 may reduce the production of amyloid-beta peptides that aggregate to form plaques in the brains of Alzheimer's patients.
- Influence on Neuronal Survival : Research indicates that this compound may influence cell signaling pathways involved in neuronal survival and synaptic plasticity. These pathways are critical for maintaining cognitive function and may offer therapeutic benefits in neurodegenerative disorders.
- Neuroprotective Effects : Studies have suggested that OM99-2 can protect neurons from oxidative stress and apoptosis, thereby contributing to its potential role in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Research Findings and Case Studies
Several studies have explored the effects and mechanisms of action of OM99-2:
Study 1: Inhibition of Amyloid-Beta Production
In vitro studies demonstrated that OM99-2 effectively inhibited BACE-1 activity, leading to a significant reduction in amyloid-beta production. This suggests a promising avenue for developing therapies aimed at preventing or slowing the progression of Alzheimer's disease.
Study 2: Neuroprotective Mechanisms
Another study investigated the neuroprotective mechanisms of OM99-2 against oxidative stress-induced neuronal cell death. The results indicated that treatment with OM99-2 significantly reduced cell death and preserved cell viability under stress conditions.
Study 3: Synaptic Plasticity Enhancement
Research has also shown that OM99-2 may enhance synaptic plasticity by modulating neurotransmitter release and receptor sensitivity. This effect could be beneficial in improving cognitive functions affected by neurodegenerative diseases.
Comparative Analysis with Other Compounds
To better understand the unique properties of OM99-2, it is useful to compare it with other related compounds:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| OM99 | Similar sequence without specific side chain | Less potent BACE-1 inhibitor |
| Dipeptides | Combinations like Gly-Leu or Ala-Glu | Simpler structures lacking unique side chains |
| Other BACE Inhibitors | Various synthetic peptides targeting BACE-1 | Different mechanisms of action |
This table highlights that while many peptides target similar pathways or enzymes like BACE-1, OM99-2's unique structure contributes to its specific potency and potential therapeutic effects.
Synthesis Methodology
The synthesis of OM99-2 typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid resin support. This method is essential for producing high-purity peptides suitable for biological studies.
Comparison with Similar Compounds
Structural Analogs in the β-Secretase Inhibitor Class
Several peptide derivatives share the (2R,4S,5S)-configured octanoyl group but differ in amino acid sequences and additional modifications. Key examples include:
Key Observations :
- C-Terminal Modifications : Poly-D-Arg tails (e.g., OM99-2) enhance solubility and mimic natural substrate interactions, improving inhibitory potency .
- Extended Sequences : Compounds like H-Arg-Glu-Trp-Trp-Ser... () introduce bulky residues (Trp, Arg) that may influence membrane permeability or target specificity.
Role of the (2R,4S,5S)-Octanoyl Group
The octanoyl group’s stereochemistry is conserved across analogs, underscoring its importance:
- Chiral Centers : The 2R,4S,5S configuration ensures optimal spatial orientation for hydrogen bonding with β-secretase active sites .
- Hydroxyl and Amino Groups: These functional groups facilitate interactions with catalytic aspartic acid residues in the enzyme, as seen in crystallographic studies of related inhibitors .
Research Findings and Functional Implications
Bioactivity and Mechanism
- β-Secretase Inhibition: The target compound and analogs like OM99-2 competitively inhibit β-secretase (BACE1), a key enzyme in amyloid-β production. Modifications in the peptide sequence or octanoyl group adjust IC50 values by up to 100-fold .
- Stability and Solubility : Poly-D-Arg tails (e.g., CAS 527674-72-2) reduce aggregation in aqueous solutions, enhancing pharmacokinetic profiles .
Structural Insights from Crystallography
- Crystal Structure Analysis: highlights the importance of stereochemistry in stabilizing inhibitor-enzyme complexes. Deviations in the octanoyl group’s planarity (e.g., THF ring puckering) can disrupt binding .
Q & A
Q. What are the optimal synthetic routes for synthesizing Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe, particularly for stereochemical control?
- Methodological Answer : Synthesis requires multi-step solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:
- Chiral control : Use (2R,4S,5S)-configured octanoyl precursor synthesized via asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) to ensure stereochemical fidelity .
- Coupling strategies : Activate carboxyl groups with HBTU/HOBt or PyBOP to minimize racemization during peptide bond formation .
- Side-chain protection : Protect hydroxyl and amino groups in the octanoyl moiety with tert-butyl or trityl groups to prevent side reactions .
Post-synthesis, cleavage/deprotection with TFA cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) yields the crude product, followed by reverse-phase HPLC purification (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Acquire 2D - HSQC and - TOCSY spectra in DMSO-d6 or D2O to verify backbone connectivity and side-chain configurations. Anomalous coupling constants in -NMR indicate stereochemical mismatches .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] ion). Isotopic pattern analysis distinguishes impurities .
- X-ray crystallography : Co-crystallize the compound with a binding partner (e.g., enzyme) or in pure form using vapor diffusion (e.g., 20% PEG 8000, pH 7.4). Solve structure using SHELXL-97 and refine with ORTEPII to validate stereochemistry .
Advanced Research Questions
Q. How do variations in the (2R,4S,5S)-configured octanoyl moiety affect the compound’s biological activity, and what experimental approaches elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Analog synthesis : Synthesize derivatives with modified hydroxyl/amino positions (e.g., 4R or 5R configurations) using site-specific mutagenesis in precursor synthesis .
- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., proteases) via fluorescence polarization or calorimetry (ITC). Compare IC50 values to identify critical functional groups .
- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the octanoyl moiety and enzyme active sites. Validate predictions with alanine-scanning mutagenesis of the target protein .
Q. What strategies resolve discrepancies in enzymatic assay data when testing this compound’s inhibitory effects?
- Methodological Answer :
- Orthogonal assays : Combine kinetic assays (e.g., continuous fluorogenic substrate hydrolysis) with biophysical methods (SPR or DSF) to confirm binding affinity independent of assay conditions .
- Buffer optimization : Test activity in varying pH (5.0–8.0) and ionic strength (50–200 mM NaCl) to identify conditions minimizing false positives .
- Data normalization : Use internal controls (e.g., known inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate assays in triplicate with blinded analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
